cyclosporin A

Catalog No.
S570884
CAS No.
59865-13-3
M.F
C62H111N11O12
M. Wt
1202.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cyclosporin A

CAS Number

59865-13-3

Product Name

cyclosporin A

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C62H111N11O12

Molecular Weight

1202.6 g/mol

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1

InChI Key

PMATZTZNYRCHOR-CGLBZJNRSA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Solubility

Slightly soluble (NTP, 1992)
insoluble
Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether
Sol in chloroform
27 [ug/mL]

Synonyms

Ciclosporin, CsA Neoral, CsA-Neoral, CsANeoral, CyA NOF, CyA-NOF, Cyclosporin, Cyclosporin A, Cyclosporine, Cyclosporine A, Neoral, OL 27 400, OL 27-400, OL 27400, Sandimmun, Sandimmun Neoral, Sandimmune

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Cyclosporin A in Organ Transplantation Research

Cyclosporin A (CsA) has revolutionized the field of organ transplantation. Prior to its discovery in the 1970s, organ rejection rates were very high, significantly limiting the success of transplant procedures. CsA's ability to suppress the immune system and prevent rejection has been instrumental in improving graft survival rates for kidney, liver, and heart transplants PubMed: .

Research continues to explore ways to optimize CsA use in transplantation. Studies are investigating the ideal dosage, whether it should be used alone or combined with other immunosuppressants, and its long-term effects on graft function PubMed: . Additionally, researchers are exploring if CsA can help manage chronic rejection, a complication that can develop months or years after transplantation.

Cyclosporin A in Autoimmune Disease Research

Beyond transplantation, CsA shows promise in treating autoimmune diseases where the immune system attacks the body's own tissues. Research is ongoing to evaluate its effectiveness in conditions like rheumatoid arthritis and psoriasis, particularly in patients who haven't responded adequately to other therapies PubMed: .

Investigating New Applications for Cyclosporin A

Researchers are exploring the potential of CsA in other areas of medicine. For example, studies are investigating its use in amyotrophic lateral sclerosis (ALS), a neurodegenerative disease, to see if it can slow disease progression PubMed: .

CsA's unique mechanism of action also makes it a potential tool in gene therapy research. Studies have shown that CsA can enhance the efficiency of viral vector transduction in hematopoietic stem cells, a critical step in some gene therapy approaches PubMed: .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992)

Color/Form

Forms white prismatic crystals from acetone

XLogP3

7.5

Boiling Point

1293.8±65.0 °C at 760 mmHg

LogP

1.4
2.92 (LogP)

Application

For prevention or treatment of organ (kidney, liver, and heart) transplant and tissue transplant rejection, rheumatoid arthritis, severe psoriasis.

Appearance

white solid powder

Melting Point

298 to 304 °F (NTP, 1992)
148-151 °C
149.5 °C

UNII

83HN0GTJ6D

Sequence

(R-(R*,R*-(E)))-Cyclic(L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-3-hydroxy-N,4-dimethyl-L-2-amino-6-octenoyl-L-alpha-aminobutyryl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl)

GHS Hazard Statements

Aggregated GHS information provided by 403 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H350 (99.26%): May cause cancer [Danger Carcinogenicity];
H360 (97.52%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cyclosporine is approved for a variety of conditions. Firstly, it is approved for the prophylaxis of organ rejection in allogeneic kidney, liver, and heart transplants. It is also used to prevent bone marrow transplant rejection. For the above indications, cyclosporine can be used in conjunction with azathioprine and corticosteroids. Finally, cyclosporine can be used in patients who have chronic transplant rejection and have received previous immunosuppressive therapy[L3002] and to prevent or treat graft-versus-host disease (GVHD).[L11097] Secondly, cyclosporine is used for the treatment of patients with severe active rheumatoid arthritis (RA) when they no longer respond to methotrexate alone.[L3734] It can be used for the treatment of adult non-immunocompromised patients with severe, recalcitrant, plaque psoriasis that have failed to respond to at least one systemic therapy or when systemic therapies are not tolerated or contraindicated.[L3734] The ophthalmic solution of cyclosporine is indicated to increase tear production in patients suffering from keratoconjunctivitis sicca.[L11097] In addition, cyclosporine is approved for the treatment of steroid dependent and steroid-resistant nephrotic syndrome due to glomerular diseases which may include minimal change nephropathy, focal and segmental glomerulosclerosis or membranous glomerulonephritis.[L11097] Off-label, cyclosporine is commonly used for the treatment of various autoimmune and inflammatory conditions such as atopic dermatitis, blistering disorders, ulcerative colitis, juvenile rheumatoid arthritis, uveitis, connective tissue diseases, as well as idiopathic thrombocytopenic purpura.[A139,A174085,A189393,A189396,A189399]
FDA Label
Treatment of severe keratitis in adult patients with dry eye disease, which has not improved despite treatment with tear substitutes.
Treatment of severe vernal keratoconjunctivitis (VKC) in children from 4 years of age and adolescents.
Treatment of dry eye disease
Treatment of keratoconjunctivitis sicca
Treatment of keratoconjunctivitis sicca, Treatment of vernal keratoconjunctivitis
Treatment of atopic keratoconjunctivitis
Prevention of rejection following lung transplantation

Livertox Summary

Cyclosporine is a calcineurin inhibitor and potent immunosuppressive agent used largely as a means of prophylaxis against cellular rejection after solid organ transplantation. Cyclosporine therapy can be associated with mild elevations in serum bilirubin and transient serum enzyme elevations, and to rare instances of clinically apparent cholestatic liver injury.

Drug Classes

Dermatologic Agents; Transplant Agents

Therapeutic Uses

Clinical indications for cyclosporine are kidney, liver, heart, & other organ transplantation; rheumatoid arthritis; & psoriasis. ... Cyclosporine usually is used in combination with other agents, especially glucocorticoids & either azathioprine or mycophenolate mofetil &, most recently, sirolimus. ... In rheumatoid arthritis, cyclosporine is used in cases of severe disease that have not responded to methotrexate. Cyclosporine can be used in combination with methotrexate, but the levels of both drugs must be monitored closely. In psoriasis, cyclosporine is indicated for treatment of adult nonimmunocompromised patients with severe & disabling disease who have failed other systemic therapies. Because of its mechanism of action, there is a theoretical bases for the use of cyclosporine in a variety of other T-cell-mediated diseases. Cyclosporine has been reported to be effective in Behcet's acute ocular syndrome, endogenous uveitis, atopic dermatitis, inflammatory bowel disease, & nephrotic syndrome when standard therapies have failed.
For prevention of allograft rejection in adults and children ... .
Cyclosporine is indicated, usually in combination with corticosteroids, for prevention of rejection of renal, hepatic, and cardiac transplants (allografts). /Included in US product labeling/
Cyclosporine is also indicated for prevention of rejection of heart-lung and pancreatic transplants. /NOT included in US product labeling/
Cyclosporine is indicated for treatment of chronic rejection in patients previously treated with other immunosuppressants. /Included in US product labeling/
Cyclosporine is indicated for severe, active, rheumatoid arthritis failing to respond adequately to therapy with methotrexate alone. /Included in US product labeling/
Cyclosporine is indicated for severe, recalcitrant, plaque-type psoriasis failing to respond to at least one systemic therapy or in patients unable to tolerate other systemic therapy. /Included in US product labeling/
Cyclosporine is indicated for prophylaxis and treatment of graft-versus-host disease after bone marrow transplantation. /NOT included in US product labeling/
Cyclosporine is indicated to induce and maintain remissions for steroid-dependent and steroid-resistant nephrotic syndrome due to glomerular diseases. /NOT included in US product labeling/
Data are insufficient to prove that cyclosporine is effective for treatment of generalized pustular or erythrodermic psoriasis.
... This open prospective trial was performed in order to assess the efficacy & safety of cyclosporin A in the treatment of patients with juvenile chronic arthritis (JCA). ... Thirty-four of the patients enrolled were affected by systemic-onset disease & seven by chronic anterior uveitis associated with JCA. The cyclosporin dose was usually 3-5 mg/kg/day. The average duration of therapy was 1.4 yr, with a maximum of 7.2 yr. ... The efficacy of treatment was mainly evident in terms of control of fever & reduction of steroid therapy. The benefits with respect to arthritis, laboratory parameters & uveitis seemed to be less clear-cut. Side-effects were frequent but usually mild or reversible. 66% of the study population withdrew from therapy because of inefficacy or side-effects. Eight systemic patients withdrew from therapy owing to complete remission. ... /It was concluded that/ cyclosporin can be used in the treatment of JCA, its main benefits being the control of fever & a steroid-sparing effect.
... Cyclosporin A (CsA) is an effective agent in rheumatoid arthritis (RA), slowing joint damage progression. Its therapeutic effect on T lymphocytes has been studied extensively, but there is little information available about neutrophils, the cells responsible for a substantial proportion of inflammation. A study was performed to investigate the in vitro effects of CsA on neutrophil functions triggered by several agonists & determine whether the drug could counteract the binding of formyl-methionyl-leucyl-phenylalanine (fMLP) to its receptor &/or modulate changes in the intracellular Ca(2+) concn ([Ca(2+)]i). ... CsA was added to neutrophils 5-50 min before the incubation steps for neutrophil function assays (chemotaxis, superoxide anion production, lysozyme release), calcium measurements & receptor binding experiments. ... CsA appeared to be particularly effective in lowering chemotaxis, superoxide anion production & lysozyme release induced by different agonists. However, it did not significantly affect either basal or agonist-stimulated neutrophil [Ca(2+)]i & the interaction between fMLP & its receptor. ... /It was concluded that/ because of its in vitro inhibition of neutrophil functions, CsA appears to have considerable potential as an anti-inflammatory drug. Moreover, as it is also a potent immunosuppressive agent, it may reduce the progression of joint damage in RA. More work remains to be done to clarify the molecular mechanism of CsA action on neutrophils.
/Expl therapy/: Cyclosporin eye-drops allow local immunoregulation without systemic side effects & is an alternate to local steroids. ... /The authors reviewed/ specific problems of product setup & clinical studies published over the past 20 yrs. ... The main problems in eye-drop preparation are sterility, pH, particles, & its lipophilic properties. Numerous excipients have been tested including oil solvents, alphacyclodextrin, collagen shields, liposomes, polyester nanocapsules, but documentation on stability of the molecule is inadequate. ... Epithelial toxicity is well known & is probably mainly due to the excipient. No endothelial toxicity has been described in vivo. Repeated doses lead to uveal reactions in animals, which could limit the indications for intraocular diseases. ... Bioavailability is mainly limited by the lipophilic properties. Oil excipients, the most widely used, lead to good corneal penetration but low intraocular concns. Cyclosporin bioavailability is improved when using hydrophilic excipients. ... Every ocular surface disease that involves cytokines is a potential indication for cyclosporine eyedrops: keratoconjunctivitis sicca, vernal keratitis, adjuvant therapy of filtering surgery, stromal herpes keratitis, immunity limbal keratitis, & Thygeson's keratitis. There is biological evidence of efficacy, & encouraging results from many studies, yet few have tested a large number of patients. A large multicenter study on dry eye is currently in progress.

Pharmacology

Cyclosporine exerts potent immunosuppressive actions on T cells, thereby prolonging survival following organ and bone marrow transplants.[L3734] This drug prevents and controls serious immune-mediated reactions including allograft rejection, graft versus host disease, and inflammatory autoimmune disease.[L3734] Some notable effects of cyclosporine are hypertrichosis, gingival hyperplasia, and hyperlipidemia. There is also some debate about this drug causing nephrotoxicity.[A189402]
Cyclosporine is a natural cyclic polypeptide immunosuppressant isolated from the fungus Beauveria nivea. The exact mechanism of action of cyclosporine is not known but may involve binding to the cellular protein cytophilin, resulting in inhibition of the enzyme calcineurin. This agent appears to specifically and reversibly inhibit immunocompetent lymphocytes in the G0-or G1-phase of the cell cycle. T-lymphocytes are preferentially inhibited with T-helper cells as the primary target. Cyclosporine also inhibits lymphokine production and release. (NCI04)

MeSH Pharmacological Classification

Calcineurin Inhibitors

ATC Code

S01XA18
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AD - Calcineurin inhibitors
L04AD01 - Ciclosporin
S - Sensory organs
S01 - Ophthalmologicals
S01X - Other ophthalmologicals
S01XA - Other ophthalmologicals
S01XA18 - Ciclosporin

Mechanism of Action

Cyclosporine is a calcineurin inhibitor that inhibits T cell activation.[A174049,A174088,A189411] Its binding to the receptor cyclophilin-1 inside cells produces a complex known as cyclosporine-cyclophilin. This complex subsequently inhibits calcineurin, which in turn stops the dephosphorylation as well as the activation of the nuclear factor of activated T cells (NF-AT) that normally cause inflammatory reactions. NF-AT is a transcription factor that promotes the production of cytokines such as IL-2, IL-4, interferon-gamma and TNF-alpha, all of which are involved in the inflammatory process. Specifically, the inhibition of IL-2, which is necessary for T cell activation or proliferation, is believed to be responsible for cyclosporine's immunosuppressive actions.[A174049,A189408] In addition to the above, the inhibition of NF-AT leads to lower levels of other factors associated with T helper cell function and thymocyte development.[A174049]
Cyclosporine suppresses some humoral immunity but is more effective against T cell-dependent immune mechanisms such as those underlying transplant rejection & some forms of autoimmunity. It preferentially inhibits antigen-triggered signal transduction in T lymphocytes, blunting expression of many lymphokines, including /(interleukin-2)/ IL-2, as well as expression of antiapoptotic proteins. Cyclosporine forms a complex with cyclophilin, a cytoplasmic receptor protein present in target cells. This complex binds to calcineurin, inhibiting Ca2+ stimulated dephosphorylation of the cytosolic component of NFAT. When the cytoplasmic component of NFAT is dephosphorylated, it translocates to the nucleus, where it complexes with nuclear components required for complete T-cell activation, including transactivation of IL-2 & other lymphokine genes. Calcineurin enzymatic activity is inhibited following physical interaction with the cyclosporine/cyclophilin complex. This results in the blockade of NFAT dephosphorylation; thus, the cytoplasmic component of NFAT does not enter the nucleus, gene transcription is not activated, & the T lymphocyte fails to respond to specific antigenic stimulation Cyclosporine also increases expression of transforming growth fact /beta/ (TGF-B), a potent inhibitor of IL-2-stimulated T-cell proliferation & generation of cytotoxic T lymphocytes (CTL).
The exact mechanism of action is unknown but seems to be related to the inhibition of production and release of interleukin-2, which is a proliferative factor necessary for the induction of cytotoxic T lymphocytes in response to alloantigenic challenge, and which plays a major role in both cellular and humoral immune responses. Cyclosporine does not affect the nonspecific defense system of the most and does not cause significant myelosuppression.
The major pharmacodynamic action of cyclosporin within T cells is calcineurin inhibition. The complex cyclophilin-cyclosporin competitively binds to the Ca(2+)- & calmodulin-dependent phosphatase calcineurin which then inhibits downstream dephosphorylation & activation of NFAT(transcription factor). The greatest calcineurin inhibition is seen 1-2 hr after admin of Neoral in parallel to the highest blood concn.
Treatment of patients after organ transplantation with the immunosuppressive drug cyclosporin A (CsA) is often accompanied by impaired glucose tolerance, thus promoting the development of diabetes mellitus. ... /The authors/ show that 2-5 microM CsA diminishes glucose-induced insulin secretion of isolated mouse pancreatic islets in vitro by inhibiting glucose-stimulated oscillations of the cytoplasmic free-Ca(2+) concn [Ca(2+)](c). This effect is not due to an inhibition of calcineurin, which mediates the immunosuppressive effect of CsA, because other calcineurin inhibitors, deltamethrin & tacrolimus, did not affect the oscillations in [Ca(2+)](c) of the B-cells. The CsA-induced decr in [Ca(2+)](c) to basal values was not caused by a direct inhibition of L-type Ca(2+) channels. CsA is known to be a potent inhibitor of the mitochondrial permeability transition pore (PTP), which ... /the authors/ recently suggested to be involved in the regulation of oscillations. Consequently, CsA also inhibited the oscillations of the cell membrane potential, & it is shown that these effects could not be ascribed to cellular ATP depletion. However, the mitochondrial membrane potential Delta Psi was affected by CsA by inhibiting the oscillations in Delta Psi. ... The observed reduction in [Ca(2+)](c) could be counteracted by the K(+)(ATP) channel blocker tolbutamide, indicating that the stimulus-secretion coupling was interrupted before the closure of K(+)(ATP) channels. It is concluded that CsA alters B-cell function by inhibiting the mitochondrial PTP. This terminates the oscillatory activity that is indispensable for adequate insulin secretion. Thus, CsA acts on different targets to induce the immunosuppressive & the diabetogenic effect.
CsA increases CTGF, collagen I, & collagen III mRNA expressions in the heart. The induction of CTGF gene is mediated, at least in part, by angiotensin II.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphatases [EC:3.1.3.-]
PPP3C/PPP3R/CHP [HSA:5530 5532 5533 5534 5535 11261 63928] [KO:K04348 K06268 K17610 K17611]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

59865-13-3

Wikipedia

Ciclosporin

Drug Warnings

Non-PVC containers & administration sets should be used to administer cyclosporine solns. ... Use of glass containers & tubing that does not contain DEHP to administer cyclosporine was recommended.
Cyclosporine is distributed into breast milk. Mothers taking cyclosporine should not breast-feed their babies, because of the potential risk of serious adverse effects (e.g., hypertension, nephrotoxicity, malignancy) in the infant.
Appropriate studies performed to date in pediatric patients receiving cyclosporine for organ transplantation have not demonstrated pediatrics-specific problems that would limit the usefulness of cyclosporine in children. Cyclosporine has been used in pediatric patients 1 year of age and older receiving organ transplantations. Pediatric patients have increased clearance of cyclosporine as compared with adult patients. The safety and efficacy of cyclosporine to treat psoriasis and rheumatoid arthritis in pediatric patients have not been established.
Geriatric patients were included in the clinical trials of cyclosporine to treat rheumatoid arthritis. Geriatric patients were more likely to experience hypertension and increases in serum creatinine concentrations than were younger adult patients.
For more Drug Warnings (Complete) data for CYCLOSPORIN A (30 total), please visit the HSDB record page.

Biological Half Life

The half-life of cyclosporine is biphasic and very variable on different conditions but it is reported in general to last 19 hours. Prescribing information also states a terminal half-life of approximately 19 hours, but with a range between 10 to 27 hours.

Use Classification

Human drugs -> Ikervis -> EMA Drug Category
Ophthalmologicals -> Human pharmacotherapeutic group
Human drugs -> Orphan -> Verkazia -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Lipophilic cyclic undecapeptide isolated from fungi

Storage Conditions

/Cyclosporine/ should be stored below 30 °C & protected from light. Light protection is not required for iv admixtures of cyclosporine.
Non-PVC containers & administration sets should be used to administer cyclosporine solns. ... Use of glass containers & tubing that does not contain DEHP to administer cyclosporine was recommended.

Interactions

Cyclosporine interacts with a wide variety of commonly used drugs, & close attention must be paid to drug interactions. Any drug that affects microsomal enzymes, especially the CYP3A system, may affect cyclosporine blood concns. Substances that inhibit this enzyme can decr cyclosporine metab & incr blood concns. These include calcium channel blockers (e.g., verapamil, nicardipine), antifungal agents (e.g., fluconazole, ketoconazole), antibiotics (e.g., erythromycin), glucocorticoids (e.g., methylprednisolone), HIV-protease inhibitors (e.g., indinavir), & other drugs (e.g., allupurinol & metoclopramide). In addition, grapefruit & grapefruit juice block the CYP3A system & incr cyclosporine blood concns & thus should be avoided by patients receiving the drug. In contrast, drugs that induce CYP3A activity can incr cyclosporine metab & decr blood concns. Drugs that can decr cyclosporine concns in this manner include antibiotics (e.g., nafcillin & refampin), anticonvulsants (e.g., phenobarbital, phenytoin), & other drugs (e.g., octreotide, ticlopidine). In general, close monitoring of cyclosporine blood levels & the levels of other drugs is required when such combinations are used. Interactions between cyclosporine & sirolimus have led to the recommendation that admin of the two drugs be separated by time. Sirolimus aggravate cyclosporine-induced renal dysfunction, while cyclosporine increases sirolimus-induced hyperlipemia & myelosuppression. Other cyclosporine-drug interactions of concern include additive nephrotoxicity when coadministered with nonsteroidal antiinflammatory drugs & other drugs that cause renal dysfunction; elevation in methotrexate levels when the two drugs are coadministered; & reduced clearance of other drugs, including prednisolone, digoxin, & lovastatin.
Cyclosporine increases the volume of distribution, half-life, & renally eliminated fraction of digoxin. Cyclosporine potentiates vecuronium blockade & prolongs recovery time. Drugs with clinically established effects on cyclosporine metab are/: calcium channel blockers, Diltiazepam, Nifedipine, Verapamil, Ceftriaxone, Erythromycin, Norfloxacin, Ketoconazole, Fluconazole, Ciprofloxacin, Josamycin, Methyltestosterone, Omeprazole, Sulindac, Sex hormones, Corticosteroids, Metolazone, Acetazolamide, Alcohol, Cimetidine, Danazol, Imipenem/cilastin, Itraconazole, Oral contraceptives, Pristinamycin- Incr blood cyclosporine levels; Sulfadimidine, Phenytoin, Phenobarbital, Primidone, Carbamazepine, Rifampin, Ethambutol, Isoniazid, Quinine, Griseofulvin, Rifamycin, Warfarin, Chlorambucil- Decr blood cyclosporine levels/. /From table/
/Concurrent use with allopurinol, androgens, bromocriptine, cimetidine, clarithromycin, danazol, diltiazem, erythromycin, estrogens, fluconazole, HIV protease inhibitors, itraconazole, ketoconazole, metoclopramide, miconazole, nefazodone, nicardipine, verapamil/ may increase blood concentrations of cyclosporine by inhibiting cytochrome p450 3A enzymes, and may increase the risk of hepatotoxicity and nephrotoxicity; because of its similarity to ketoconazole, miconazole may be expected to have the same effect; although concurrent use of HIV protease inhibitors and cyclosporine have not been studied, HIV protease inhibitors are known to inhibit cytochrome p450 3A enzymes; frequent monitoring of blood cyclosporine concentrations and hepatic and renal function may be needed if these drugs are used concurrently with cyclosporine.
Concurrent use of NSAIDs, especially indomethacin, with cyclosporine may increase the risk of renal failure; concurrent administration with cyclosporine may also result in hyperkalemia; additive decreases in renal function have been reported with concurrent use of diclofenac or naproxen with cyclosporine.
For more Interactions (Complete) data for CYCLOSPORIN A (20 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

"cyclosporin". Dictionary.com Unabridged. Random House. n.d. Archived from the original on 18 November 2010. Retrieved 13 July 2011.

Laupacis A, Keown PA, Ulan RA, McKenzie N, Stiller CR (May 1982). "Cyclosporin A: a powerful immunosuppressant". Canadian Medical Association Journal. 126 (9): 1041–6. PMC 1863293. PMID 7074504.

"Search Page - Drug and Health Product Register". 23 October 2014.

"Search Page - Drug and Health Product Register". 23 October 2014.

"Neoral- cyclosporine capsule, liquid filled Neoral- cyclosporine solution". DailyMed. Retrieved 3 February 2022.

"Sandimmune- cyclosporine capsule, liquid filled Sandimmune- cyclosporine injection Sandimmune- cyclosporine solution". DailyMed. Retrieved 3 February 2022.

"Restasis- cyclosporine emulsion". DailyMed. Retrieved 3 February 2022.

World Health Organization (2009). Stuart MC, Kouimtzi M, Hill SR (eds.). WHO Model Formulary 2008. World Health Organization. p. 221. hdl:10665/44053. ISBN 9789241547659.

"Cyclosporine". The American Society of Health-System Pharmacists. Archived from the original on 17 October 2016. Retrieved 8 December 2016.

"Cyclosporine eent". The American Society of Health-System Pharmacists. Archived from the original on 13 January 2016. Retrieved 8 December 2016.

"Cyclosporine Use During Pregnancy". Drugs.com. Archived from the original on 14 September 2017. Retrieved 20 December 2016.

Matsuda S, Koyasu S (May 2000). "Mechanisms of action of cyclosporine" (PDF). Immunopharmacology. 47 (2–3): 119–25. doi:10.1016/S0162-3109(00)00192-2. PMID 10878286. Archived from the original (PDF) on 11 August 2017. Retrieved 4 March 2018.

Watts R, Clunie G, Hall F, Marshall T (2009). Rheumatology. Oxford University Press. p. 558. ISBN 978-0-19-922999-4. Archived from the original on 5 November 2017.

World Health Organization (2019). World Health Organization model list of essential medicines: 21st list 2019. Geneva: World Health Organization. hdl:10665/325771. WHO/MVP/EMP/IAU/2019.06. License: CC BY-NC-SA 3.0 IGO.

World Health Organization (2021). World Health Organization model list of essential medicines: 22nd list (2021). Geneva: World Health Organization. hdl:10665/345533. WHO/MHP/HPS/EML/2021.02.

"The Top 300 of 2019". ClinCalc. Retrieved 16 October 2021.

"Cyclosporine - Drug Usage Statistics". ClinCalc. Retrieved 16 October 2021.

"FDA Approves First Generic of Restasis". U.S. Food and Drug Administration (FDA) (Press release). 2 February 2022. Retrieved 3 February 2022.

Reinhard T (2000). "Lokales Cyclosporin A bei Nummuli nach Keratoconjunctivitis epidemica Eine Pilotstudie - Springer". Der Ophthalmologe. 97 (11): 764–768. doi:10.1007/s003470070025. PMID 11130165. S2CID 399211.

Lee, SS; Tan, AW; Giam, YC (May 2004). "Cyclosporin in the Treatment of Severe Atopic Dermatitis: A Retrospective Study" (PDF). Annals of the Academy of Medicine, Singapore. 33 (3): 311–3. PMID 15175770.

Dijkmans, BA; van Rijthoven, AW; Goei Thè, HS; Boers, M; Cats, A (August 1992). "Cyclosporine in rheumatoid arthritis". Seminars in Arthritis and Rheumatism. 22 (1): 30–36. doi:10.1016/0049-0172(92)90046-g. PMID 1411580. Retrieved 31 May 2022 – via Elsevier Science Direct.

Lichtiger S, Present DH, Kornbluth A, Gelernt I, Bauer J, Galler G, Michelassi F, Hanauer S (June 1994). "Cyclosporine in severe ulcerative colitis refractory to steroid therapy". The New England Journal of Medicine. 330 (26): 1841–5. doi:10.1056/NEJM199406303302601. PMID 8196726.

Naesens M, Kuypers DR, Sarwal M (February 2009). "Calcineurin inhibitor nephrotoxicity" (PDF). Clinical Journal of the American Society of Nephrology. 4 (2): 481–508. doi:10.2215/CJN.04800908. PMID 19218475.

Robert N, Wong GW, Wright JM (January 2010). "Effect of cyclosporine on blood pressure". Cochrane Database of Systematic Reviews (1): CD007893. doi:10.1002/14651858.CD007893.pub2. PMID 20091657.

Lin H, Rocher LL, McQuillan MA, Schmaltz S, Palella TD, Fox IH (February 1990). "Cyclosporine-induced hyperuricemia and gout". The New England Journal of Medicine. 322 (5): 334–6. doi:10.1056/NEJM199002013220514. PMID 2296276.

Agents Classified by the IARC Monographs, Volumes 1–110 Archived 25 October 2011 at the Wayback Machine

Humans, IARC Working Group on the Evaluation of Carcinogenic Risk to (2012). Ciclosporin. International Agency for Research on Cancer.

Ganong WF (2005). "27". Review of medical physiology (22nd ed.). New York: McGraw-Hill Medical. p. 530. ISBN 978-0-07-144040-0.

Mott JL, Zhang D, Freeman JC, Mikolajczak P, Chang SW, Zassenhaus HP (July 2004). "Cardiac disease due to random mitochondrial DNA mutations is prevented by cyclosporin A". Biochemical and Biophysical Research Communications. 319 (4): 1210–5. doi:10.1016/j.bbrc.2004.05.104. PMID 15194495.

Youn TJ, Piao H, Kwon JS, Choi SY, Kim HS, Park DG, Kim DW, Kim YG, Cho MC (December 2002). "Effects of the calcineurin dependent signaling pathway inhibition by cyclosporin A on early and late cardiac remodeling following myocardial infarction". European Journal of Heart Failure. 4 (6): 713–8. doi:10.1016/S1388-9842(02)00120-4. PMID 12453541. S2CID 9181082.

Handschumacher RE, Harding MW, Rice J, Drugge RJ, Speicher DW (November 1984). "Cyclophilin: a specific cytosolic binding protein for cyclosporin A". Science. 226 (4674): 544–7. Bibcode:1984Sci...226..544H. doi:10.1126/science.6238408. PMID 6238408.

Elrod JW, Wong R, Mishra S, Vagnozzi RJ, Sakthievel B, Goonasekera SA, Karch J, Gabel S, Farber J, Force T, Brown JH, Murphy E, Molkentin JD (October 2010). "Cyclophilin D controls mitochondrial pore-dependent Ca(2+) exchange, metabolic flexibility, and propensity for heart failure in mice". Journal of Clinical Investigation. 120 (10): 3680–7. doi:10.1172/JCI43171. PMC 2947235. PMID 20890047.

Briston T, Selwood DL, Szabadkai G, Duchen MR (January 2019). "Mitochondrial Permeability Transition: A Molecular Lesion with Multiple Drug Targets" (PDF). Trends in Pharmacological Sciences. 40 (1): 50–70. doi:10.1016/j.tips.2018.11.004. PMID 30527591. S2CID 54470812.

Morciano G, Giorgi C, Bonora M, Punzetti S, Pavasini R, Wieckowski MR, Campo G, Pinton P (January 2015). "Molecular identity of the mitochondrial permeability transition pore and its role in ischemia-reperfusion injury". Journal of Molecular and Cellular Cardiology. 78: 142–53. doi:10.1016/j.yjmcc.2014.08.015. hdl:11392/2149014. PMID 25172387.

Zorov DB, Juhaszova M, Sollott SJ (July 2014). "Mitochondrial reactive oxygen species (ROS) and ROS-induced ROS release". Physiological Reviews. 94 (3): 909–50. doi:10.1152/physrev.00026.2013. PMC 4101632. PMID 24987008.

Borel JF (June 2002). "History of the discovery of cyclosporin and of its early pharmacological development". Wiener Klinische Wochenschrift. 114 (12): 433–7. PMID 12422576.

Some sources list the fungus under an alternative species name Hypocladium inflatum gams such as Pritchard and Sneader in 2005:

* Pritchard DI (May 2005). "Sourcing a chemical succession for cyclosporin from parasites and human pathogens". Drug Discovery Today. 10 (10): 688–91. doi:10.1016/S1359-6446(05)03395-7. PMID 15896681.

* Sneader W (23 June 2005). "Ciclosporin". Drug Discovery — A History. John Wiley & Sons. pp. 298–299. ISBN 978-0-471-89979-2.

However, the name, "Beauveria nivea", also appears in several other articles including in a 2001 online publication by Harriet Upton entitled "Origin of drugs in current use: the cyclosporin story Archived 2005-03-08 at the Wayback Machine" (retrieved 19 June 2005). Mark Plotkin states in his book Medicine Quest, Penguin Books 2001, pages 46-47, that in 1996 mycology researcher Kathie Hodge found Archived 10 March 2006 at the Wayback Machine that it is in fact a species of Cordyceps.

Wang CP, Hartman NR, Venkataramanan R, Jardine I, Lin FT, Knapp JE, Starzl TE, Burckart GJ (1989). "Isolation of 10 cyclosporine metabolites from human bile". Drug Metabolism and Disposition. 17 (3): 292–6. PMC 3154783. PMID 2568911.

Copeland KR, Yatscoff RW, McKenna RM (February 1990). "Immunosuppressive activity of cyclosporine metabolites compared and characterized by mass spectroscopy and nuclear magnetic resonance". Clinical Chemistry. 36 (2): 225–9. doi:10.1093/clinchem/36.2.225. PMID 2137384.

Lawen A (October 2015). "Biosynthesis of cyclosporins and other natural peptidyl prolyl cis/trans isomerase inhibitors". Biochimica et Biophysica Acta (BBA) - General Subjects. 1850 (10): 2111–20. doi:10.1016/j.bbagen.2014.12.009. PMID 25497210.

Dittmann J, Wenger RM, Kleinkauf H, Lawen A (January 1994). "Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor". Journal of Biological Chemistry. 269 (4): 2841–6. doi:10.1016/S0021-9258(17)42019-9. PMID 8300618.

Hoppert M, Gentzsch C, Schörgendorfer K (October 2001). "Structure and localization of cyclosporin synthetase, the key enzyme of cyclosporin biosynthesis in Tolypocladium inflatum" (PDF). Archives of Microbiology. 176 (4): 285–93. doi:10.1007/s002030100324. PMID 11685373. S2CID 33075098.[permanent dead link]

Dewick, P. (2001) Medicinal Natural Products. John Wiley & Sons, Ltd. 2nd ed.

Yang X, Feng P, Yin Y, Bushley K, Spatafora JW, Wang C (October 2018). "Tolypocladium inflatum Benefits Fungal Adaptation to the Environment". mBio. 9 (5). doi:10.1128/mBio.01211-18. PMC 6168864. PMID 30279281.

Bushley KE, Raja R, Jaiswal P, Cumbie JS, Nonogaki M, Boyd AE, Owensby CA, Knaus BJ, Elser J, Miller D, Di Y, McPhail KL, Spatafora JW (June 2013). "The genome of tolypocladium inflatum: evolution, organization, and expression of the cyclosporin biosynthetic gene cluster". PLOS Genetics. 9 (6): e1003496. doi:10.1371/journal.pgen.1003496. PMC 3688495. PMID 23818858.

Xu L, Li Y, Biggins JB, Bowman BR, Verdine GL, Gloer JB, Alspaugh JA, Bills GF (March 2018). "Identification of cyclosporin C from Amphichorda felina using a Cryptococcus neoformans differential temperature sensitivity assay". Applied Microbiology and Biotechnology. 102 (5): 2337–2350. doi:10.1007/s00253-018-8792-0. PMC 5942556. PMID 29396588.

di Salvo ML, Florio R, Paiardini A, Vivoli M, D'Aguanno S, Contestabile R (January 2013). "Alanine racemase from Tolypocladium inflatum: a key PLP-dependent enzyme in cyclosporin biosynthesis and a model of catalytic promiscuity". Archives of Biochemistry and Biophysics. 529 (2): 55–65. doi:10.1016/j.abb.2012.11.011. PMID 23219598.

Borel JF, Kis ZL, Beveridge T (1995). "The history of the discovery and development of Cyclosporin (Sandimmune)". In Merluzzi VJ, Adams J (eds.). The search for anti-inflammatory drugs case histories from concept to clinic. Boston: Birkhäuser. pp. 27–63. ISBN 978-1-4615-9846-6. Archived from the original on 5 November 2017.

Cheng, Myra (2013). "Hartmann Stahelin (1925-2011) and the contested history of cyclosporin A". Clinical Transplantation. 27 (3): 326–329. doi:10.1111/ctr.12072. PMID 23331048. S2CID 39502677.

Borel JF, Feurer C, Gubler HU, Stähelin H (July 1976). "Biological effects of cyclosporin A: a new antilymphocytic agent". Agents and Actions. 6 (4): 468–75. doi:10.1007/bf01973261. PMID 8969. S2CID 2862779.

Rüegger A, Kuhn M, Lichti H, Loosli HR, Huguenin R, Quiquerez C, von Wartburg A (1976). "[Cyclosporin A, a Peptide Metabolite from Trichoderma polysporum (Link ex Pers.) Rifai, with a remarkable immunosuppressive activity]" [Cyclosporin A, a Peptide Metabolite from Trichoderma polysporum (Link ex Pers.) Rifai, with a remarkable immunosuppressive activity]. Helvetica Chimica Acta (in German). 59 (4): 1075–92. doi:10.1002/hlca.19760590412. PMID 950308.

Heusler K, Pletscher A (June 2001). "The controversial early history of cyclosporin". Swiss Medical Weekly. 131 (21–22): 299–302. PMID 11584691. Archived from the original on 2 September 2017. Retrieved 10 January 2019.

Calne RY, White DJ, Thiru S, Evans DB, McMaster P, Dunn DC, Craddock GN, Pentlow BD, Rolles K (1978). "Cyclosporin A in patients receiving renal allografts from cadaver donors". The Lancet. 2 (8104–5): 1323–7. doi:10.1016/S0140-6736(78)91970-0. PMID 82836. S2CID 10731038.

Starzl TE, Klintmalm GB, Porter KA, Iwatsuki S, Schröter GP (July 1981). "Liver transplantation with use of cyclosporin a and prednisone". The New England Journal of Medicine. 305 (5): 266–9. doi:10.1056/NEJM198107303050507. PMC 2772056. PMID 7017414.

Kolata G (September 1983). "FDA speeds approval of cyclosporin". Science. 221 (4617): 1273. Bibcode:1983Sci...221.1273K. doi:10.1126/science.221.4617.1273-a. PMID 17776314. On 2 September (1983), the Food and Drug Administration approved cyclosporin, a new drug that suppresses the immune system.

Gottesman J (20 March 1988). "Milestones in Cardiac Care". Los Angeles Times. Archived from the original on 26 February 2017.

"First Successful Pediatric Heart Transplant [9 June 1984]". Columbia University Medical Center, Dept. of Surgery, Cardiac Transplant Program. Archived from the original on 1 March 2017. It [cyclosporine] gained FDA approval at the end of 1983, ...

"Drugs@FDA: FDA Approved Drug Products [Click on "Approval Date(s) and History]". United States Food and Drug Administration. Archived from the original on 1 March 2017. Drug Name(s): Sandimmune (Cyclosporine), Company: Novartis, Action Date: 11/14/1983, Action Type: Approval, Submission Classification: Type 1 - New Molecular Entity, Review Priority: Priority

"Guidelines on the Use of International Nonproprietary Names (INNs) for Pharmaceutical Substances". World Health Organization. 1997. To facilitate the translation and pronunciation of INN, "f" should be used instead of "ph", "t" instead of "th", "e" instead of "ae" or "oe", and "i" instead of "y"; the use of the letters "h" and "k" should be avoided.[dead link]

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